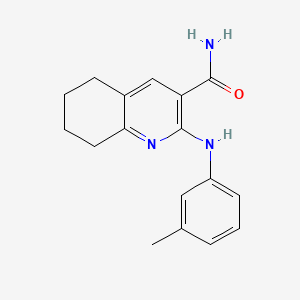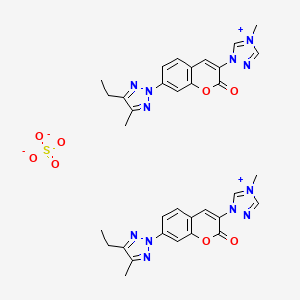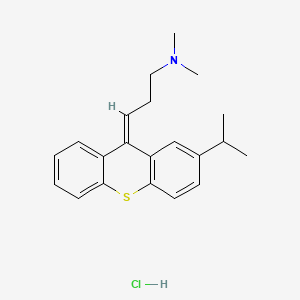
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a dimethylaminopropylidene side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a suitable base.
Attachment of the Dimethylaminopropylidene Side Chain: This step involves the reaction of the thioxanthene core with a dimethylaminopropylidene precursor, often through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride can be compared with other thioxanthene derivatives, such as:
Chlorprothixene: A thioxanthene derivative used as an antipsychotic agent.
Flupenthixol: Another antipsychotic thioxanthene derivative with similar structural features.
Thiothixene: A thioxanthene derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other thioxanthene derivatives.
Propiedades
Número CAS |
15930-99-1 |
|---|---|
Fórmula molecular |
C21H26ClNS |
Peso molecular |
360.0 g/mol |
Nombre IUPAC |
(3Z)-N,N-dimethyl-3-(2-propan-2-ylthioxanthen-9-ylidene)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NS.ClH/c1-15(2)16-11-12-21-19(14-16)17(9-7-13-22(3)4)18-8-5-6-10-20(18)23-21;/h5-6,8-12,14-15H,7,13H2,1-4H3;1H/b17-9-; |
Clave InChI |
CJEZPWQUUJDVEK-WPTDRQDKSA-N |
SMILES isomérico |
CC(C)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




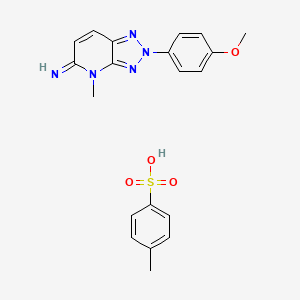
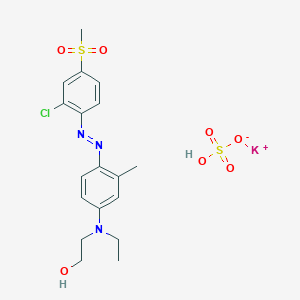

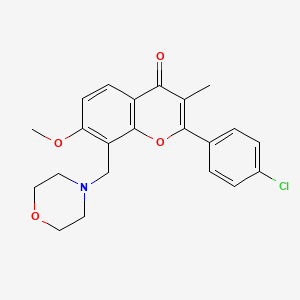
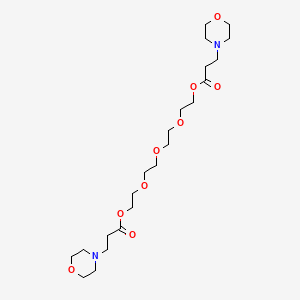
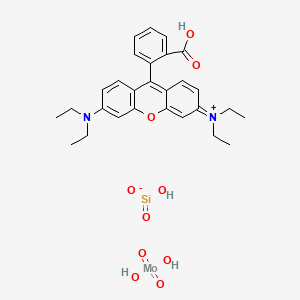

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
